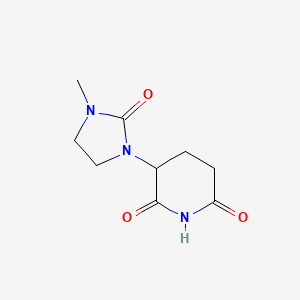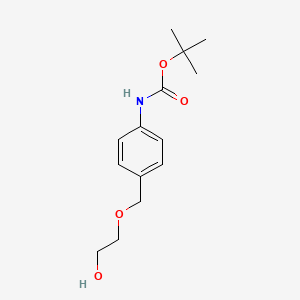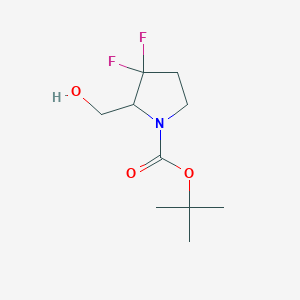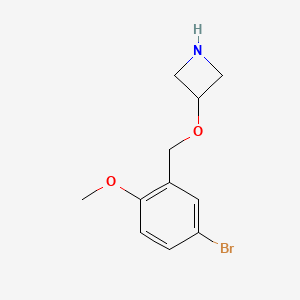
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 5-bromo-2-methoxybenzyl group attached to the azetidine ring via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride
Substitution: Sodium azide or thiourea in polar aprotic solvents
Major Products
Oxidation: 3-((5-Formyl-2-methoxybenzyl)oxy)azetidine or 3-((5-Carboxy-2-methoxybenzyl)oxy)azetidine
Reduction: 3-((2-Methoxybenzyl)oxy)azetidine
Substitution: 3-((5-Azido-2-methoxybenzyl)oxy)azetidine or 3-((5-Mercapto-2-methoxybenzyl)oxy)azetidine
Aplicaciones Científicas De Investigación
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mecanismo De Acción
The mechanism of action of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups may play a role in binding to these targets, potentially leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine
- 3-((5-Chloro-2-methoxybenzyl)oxy)azetidine
- 3-((5-Methoxybenzyl)oxy)azetidine
Uniqueness
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is unique due to the presence of the bromine atom at the 5-position of the benzyl group, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds, such as those with chlorine or hydrogen atoms at the same position, which may exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
3-[(5-bromo-2-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)4-8(11)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |
Clave InChI |
NDPAJGMXSCOKAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



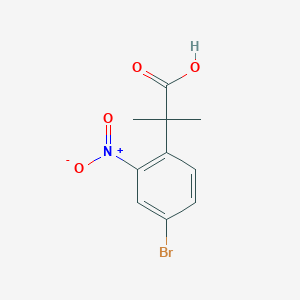

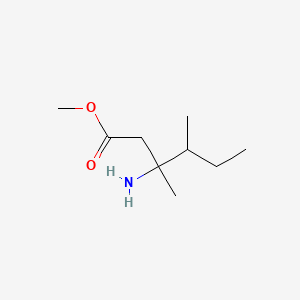
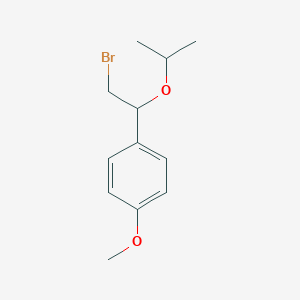

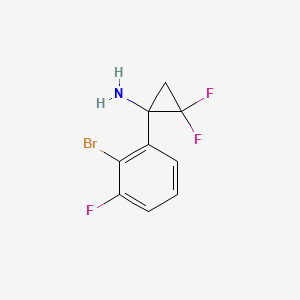

![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)

